N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
In terms of the mode of action, benzothiazole derivatives have been found to inhibit the target DprE1, which is crucial for the survival of M. tuberculosis . The interaction of these compounds with their target leads to an inhibition of the bacteria’s growth.
The biochemical pathways affected by these compounds are related to the survival and proliferation of M. tuberculosis. By inhibiting the target DprE1, these compounds disrupt the normal functioning of the bacteria, leading to its death .
The pharmacokinetics of benzothiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on the specific structure of the compound. These properties can significantly impact the bioavailability of the compound, which in turn affects its efficacy.
The result of the action of benzothiazole derivatives is the inhibition of M. tuberculosis growth, which can lead to the death of the bacteria .
Preparation Methods
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown promise in biological studies, particularly in the development of new antimicrobial and anticancer agents
Medicine: Due to its unique structure, it has potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent
Industry: It can be used in the development of new materials, such as fluorescence materials and electroluminescent devices
Comparison with Similar Compounds
N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine: This compound also features a benzothiazole ring and has shown significant biological activity.
4H-pyrimido[2,1-b]benzothiazole: This derivative has been studied for its anti-mycobacterial properties.
Benzothiazole-phthalimide hybrids: These compounds have demonstrated anticancer and antimicrobial activities.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-12-6-9-16-17(10-12)23-19(20-16)21-18(22)15-8-7-13-4-2-3-5-14(13)11-15/h6-11H,2-5H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIBNNYOIVQUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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